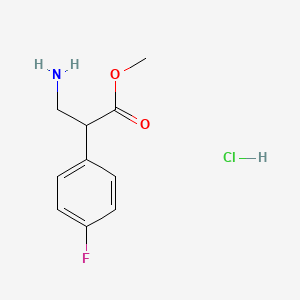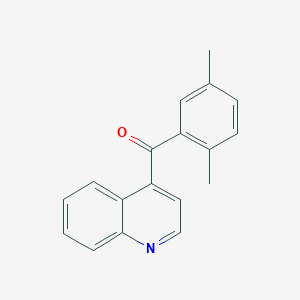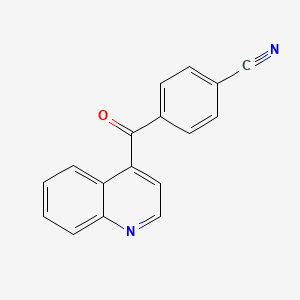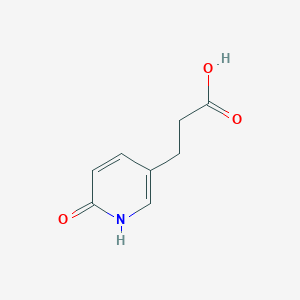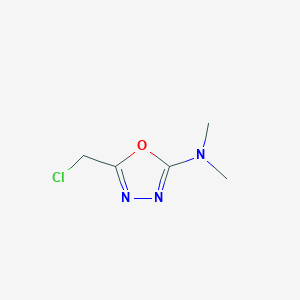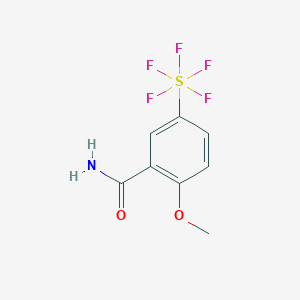
2,3-二溴-5-甲氧基吡啶
描述
2,3-Dibromo-5-methoxypyridine is an aromatic organic compound. It is part of the pyridine family and is often used in chemical reactions and synthesis .
Synthesis Analysis
The synthesis of 2,3-Dibromo-5-methoxypyridine can involve various methods such as bromination and palladium-catalyzed cross-coupling reactions . The synthesis method can affect the purity, yield, and properties of the compound.Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-5-methoxypyridine has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The compound crystallizes in a monoclinic system .Chemical Reactions Analysis
Bromination reactions are key in the synthesis of 2,3-Dibromo-5-methoxypyridine . N-bromosuccinimide (NBS) is often used as a brominating reagent due to its easy preparation, mild reaction conditions, good selectivity, high yield, and easy product separation .Physical And Chemical Properties Analysis
2,3-Dibromo-5-methoxypyridine is a pale yellow solid that is soluble in organic solvents such as dichloromethane and ethanol. It has a molecular weight of 266.92 g/mol .科学研究应用
与甲氧基和甲硫基离子的反应
2,3-二溴-5-甲氧基吡啶与异丙硫醇酸钠和甲硫醇酸钠反应,根据条件的不同会发生单取代或双取代反应。它还与甲氧基钠反应,生成单取代产物。从卤代甲氧基吡啶合成甲氧硫代甲氧基吡啶是一个显著的应用(Testaferri et al., 1985)。
溴代联吡啶和联嘧啶的合成
使用2,3-二溴-5-甲氧基吡啶开发了高效合成5-溴代和5,5'-二溴代联吡啶和联嘧啶的方法,这对于金属络合分子杆的制备至关重要(Schwab et al., 2002)。
癌症研究中的细胞毒活性评估
从2,3-二溴-5-甲氧基吡啶合成的一系列2-甲氧基吡啶-3-碳腈衍生物被筛选用于对抗肝癌、前列腺癌和乳腺癌细胞系的细胞毒性,显示出有希望的抗增殖效果(Al‐Refai等,2019)。
使用混合锂-铁组合物进行去质子金属化
该化合物在使用混合锂-铁组合物去质子化2-甲氧基吡啶中发挥作用,这是有机合成中重要的过程(Nagaradja等,2012)。
双环δ-内酰胺的合成
从2,3-二溴-5-甲氧基吡啶合成的5-官能化的2-甲氧基吡啶被用于制备1-取代的3,6,9,9a-四氢喹啉-4-酮和3,5,8,8a-四氢-1 H-喹啉-2-酮,在制药研究中至关重要(Sośnicki,2009)。
石松碱的全合成
甲氧基吡啶,是2,3-二溴-5-甲氧基吡啶的衍生物,在石松碱的全合成中作为一个掩蔽的吡啉酮,突显了它在复杂天然产物合成中的作用(Bisai & Sarpong, 2010)。
电荷转移复合物的形成
该化合物与氯酸氯酚形成电荷转移复合物,在各种溶剂中展示了其在分子相互作用研究中的重要性(Alghanmi & Habeeb, 2015)。
作用机制
Target of Action
It is known that similar compounds are used in suzuki–miyaura cross-coupling reactions , which suggests that 2,3-Dibromo-5-methoxypyridine may interact with transition metals like palladium or boron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with a transition metal catalyst, followed by transmetalation with a boron reagent .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, which could potentially lead to the synthesis of complex organic molecules .
安全和危害
生化分析
Biochemical Properties
2,3-Dibromo-5-methoxypyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses . The interaction between 2,3-Dibromo-5-methoxypyridine and p38α mitogen-activated protein kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, making 2,3-Dibromo-5-methoxypyridine a potential candidate for anti-inflammatory therapies.
Cellular Effects
2,3-Dibromo-5-methoxypyridine has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of p38α mitogen-activated protein kinase, which plays a key role in the signaling pathways that regulate the production of pro-inflammatory cytokines . By inhibiting this enzyme, 2,3-Dibromo-5-methoxypyridine can reduce the expression of genes involved in inflammation and alter cellular metabolism to decrease the production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of action of 2,3-Dibromo-5-methoxypyridine involves its binding to the active site of p38α mitogen-activated protein kinase. This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets involved in the inflammatory response . Additionally, 2,3-Dibromo-5-methoxypyridine may interact with other biomolecules, such as transcription factors, to modulate gene expression and reduce inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dibromo-5-methoxypyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 2,3-Dibromo-5-methoxypyridine can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress.
Dosage Effects in Animal Models
The effects of 2,3-Dibromo-5-methoxypyridine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit p38α mitogen-activated protein kinase and reduce inflammation without causing significant adverse effects . At higher doses, 2,3-Dibromo-5-methoxypyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2,3-Dibromo-5-methoxypyridine is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolism of 2,3-Dibromo-5-methoxypyridine can also affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, 2,3-Dibromo-5-methoxypyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the binding of 2,3-Dibromo-5-methoxypyridine to plasma proteins can impact its distribution and clearance from the body.
Subcellular Localization
The subcellular localization of 2,3-Dibromo-5-methoxypyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, the presence of 2,3-Dibromo-5-methoxypyridine in the nucleus can influence gene expression by interacting with transcription factors.
属性
IUPAC Name |
2,3-dibromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCDSWYPYZWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)


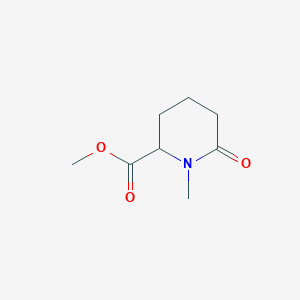
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
